molecular formula C19H16FN3O4 B6529859 methyl 4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-amido]benzoate CAS No. 1020455-05-3

methyl 4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-amido]benzoate

Cat. No.: B6529859
CAS No.: 1020455-05-3
M. Wt: 369.3 g/mol
InChI Key: GZJPRUALAIKANE-UHFFFAOYSA-N
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Description

Methyl 4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-amido]benzoate is a useful research compound. Its molecular formula is C19H16FN3O4 and its molecular weight is 369.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.11248416 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-amido]benzoate is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C17H18FN3O3C_{17}H_{18}FN_{3}O_{3}. The structure features a pyrazole ring, which is known for its versatility in biological applications. The presence of the 4-fluorophenyl and methoxy groups enhances its lipophilicity and potentially its binding affinity to biological targets.

Research indicates that pyrazole derivatives, including this compound, exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors for enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Antimicrobial Properties : Compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections .
  • Anticancer Activity : Some studies have reported that pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators .

Antimicrobial Activity

A comparative analysis of the antimicrobial efficacy of this compound against common pathogens is summarized in Table 1.

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus15.625 μg/mLBactericidal
Escherichia coli31.250 μg/mLBacteriostatic
Pseudomonas aeruginosa62.500 μg/mLBactericidal

This data indicates that the compound exhibits strong activity against Staphylococcus aureus, a common cause of skin infections.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The results are presented in Table 2.

Cell LineIC50 (μM)Mechanism
MCF-7 (Breast Cancer)5.0Apoptosis induction
HeLa (Cervical Cancer)7.5Cell cycle arrest
A549 (Lung Cancer)10.0Inhibition of migration

Study on Anti-inflammatory Effects

A recent study investigated the anti-inflammatory properties of this compound in animal models. The compound was administered to mice subjected to induced inflammation. Results showed a significant reduction in edema and inflammatory markers compared to control groups, indicating its potential as a therapeutic agent for inflammatory diseases .

Study on Anticancer Efficacy

In another study focusing on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound. The findings revealed that at concentrations above 5 μM, there was a marked increase in apoptotic cells as evidenced by flow cytometry analysis. This suggests that this compound may serve as a promising candidate for breast cancer therapy .

Properties

IUPAC Name

methyl 4-[[1-(4-fluorophenyl)-4-methoxypyrazole-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O4/c1-26-16-11-23(15-9-5-13(20)6-10-15)22-17(16)18(24)21-14-7-3-12(4-8-14)19(25)27-2/h3-11H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJPRUALAIKANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1C(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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